2,3'-Biquinoline, 6,6'-dimethyl-
Description
Structure
3D Structure
Properties
CAS No. |
17999-90-5 |
|---|---|
Molecular Formula |
C20H16N2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
6-methyl-2-(6-methylquinolin-3-yl)quinoline |
InChI |
InChI=1S/C20H16N2/c1-13-4-7-19-15(9-13)5-8-20(22-19)17-11-16-10-14(2)3-6-18(16)21-12-17/h3-12H,1-2H3 |
InChI Key |
RELPAADHYVFUHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C3=CN=C4C=CC(=CC4=C3)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Biquinoline, 6,6 Dimethyl and Analogous Structures
Direct Synthesis of 2,3'-Biquinoline (B181939) Scaffolds
The construction of the 2,3'-biquinoline framework is a significant synthetic challenge, involving the coupling of two quinoline (B57606) units at specific positions. Various modern synthetic methods have been developed to achieve this.
Transition metal catalysis is a cornerstone for the formation of carbon-carbon bonds, and it is widely employed in the synthesis of biaryl and biheteroaryl compounds, including biquinolines. dntb.gov.uamdpi.comfrontiersin.orgnih.govnih.gov The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for this purpose, involving the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst. libretexts.orgmdpi.com
To construct a 2,3'-biquinoline scaffold, a Suzuki-Miyaura coupling could be envisioned between a 2-haloquinoline (or a quinoline-2-boronic acid/ester) and a 3-haloquinoline (or a quinoline-3-boronic acid/ester). The high reactivity of iodo- and bromo-substituted quinolines towards oxidative addition with palladium makes them excellent substrates for these reactions. nih.gov The choice of ligands, base, and reaction conditions is crucial for achieving high yields and preventing side reactions, such as homocoupling of the starting materials. youtube.com
| Reaction Type | Key Reagents | Catalyst System | Description |
|---|---|---|---|
| Suzuki-Miyaura Coupling libretexts.org | Organoborane (e.g., quinoline-boronic acid) and an organohalide (e.g., haloquinoline) | Palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) | Forms a C-C bond between two quinoline rings, suitable for creating the 2,3'-linkage. nih.gov |
| Nickel-Catalyzed Coupling (Semmelhack) thieme-connect.com | 2-Chloroquinolines | NiCl₂·6H₂O/PPh₃/Zn in DMF | Demonstrated for the synthesis of 2,2'-biquinolines, this method couples haloquinolines to form the biquinoline core. thieme-connect.com |
Multicomponent reactions (MCRs) offer an efficient approach to synthesizing complex molecules in a single step from three or more reactants, enhancing atom and step economy. mdpi.comyoutube.com The Friedländer annulation is a classic and versatile method for quinoline synthesis, which can be adapted into a multicomponent format. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. organic-chemistry.orgnih.gov
For the synthesis of a 2,3'-biquinoline, a potential multicomponent strategy could involve the reaction of a 2-aminoaryl ketone with a carbonyl compound that already incorporates a quinoline moiety. For instance, reacting 2-aminoacetophenone (B1585202) with a 3-acetylquinoline (B1336125) derivative under Friedländer conditions could, in principle, yield a 2,3'-biquinoline structure. Various catalysts, including acids (p-toluenesulfonic acid), iodine, and metal salts (neodymium(III) nitrate, ceric ammonium (B1175870) nitrate), have been shown to promote the Friedländer reaction under mild conditions. organic-chemistry.orgnih.gov
| Reaction Name | Reactants | Potential for Biquinoline Synthesis | Reference |
|---|---|---|---|
| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone and a carbonyl compound with an α-methylene group | A 2-aminoaryl ketone could be reacted with a quinolinyl ketone (e.g., 3-acetylquinoline) to form the second quinoline ring of the biquinoline system. | wikipedia.orgorganic-chemistry.orgnih.gov |
| General Multicomponent Reactions (MCRs) | Three or more precursors react in a single step. | MCRs provide a powerful tool for generating structural diversity and could be designed to assemble the biquinoline scaffold from simpler starting materials. | mdpi.comnih.gov |
Electrochemical synthesis has emerged as a green and powerful alternative to traditional chemical methods, using electricity to drive reactions and often avoiding the need for harsh reagents. nih.govresearchgate.net This approach has been successfully applied to the synthesis of both biaryl compounds and quinoline derivatives. citedrive.comnih.gov
The electrochemical version of the Friedländer reaction allows for the synthesis of quinolines under mild, reagent-free conditions. rsc.org Furthermore, electrochemical methods have been developed for the oxidative dimerization of aromatic and heteroaromatic compounds. rsc.org An electrochemical strategy for synthesizing 2,3'-biquinoline could involve the cross-coupling of two different quinoline precursors through an electrochemically generated radical or ionic intermediate. The challenge lies in controlling the selectivity of the cross-coupling versus the homocoupling of the individual quinoline precursors.
| Electrochemical Approach | Description | Potential Application | Reference |
|---|---|---|---|
| Electrochemically Assisted Friedländer Reaction | An electrochemical method for quinoline synthesis from nitro compounds that operates under mild, constant-current conditions. | Could be adapted for biquinoline synthesis by using appropriate precursors. | rsc.org |
| Reductive Coupling of Diaryl Ureas | Aniline derivatives are tethered via a urea (B33335) linkage, and subsequent electrochemical reduction forms the biaryl product. | Aminoquinolines could be coupled using this tethering strategy to enforce proximity and promote the desired C-C bond formation. | nih.gov |
| Oxidative Dimerization | Direct coupling of aromatic compounds like phenols or naphthoquinones via anodic oxidation. | Could potentially be applied to the cross-coupling of two different quinoline derivatives. | nih.govrsc.org |
Regioselective Introduction of Methyl Substituents
The synthesis of the target compound, 2,3'-Biquinoline, 6,6'-dimethyl-, requires not only the formation of the biquinoline core but also the precise placement of methyl groups at the 6 and 6' positions. This can be achieved either by functionalizing a pre-formed biquinoline scaffold or, more commonly, by using precursors that already contain the methyl groups.
Direct methylation of a biquinoline scaffold at the 6 and 6' positions is challenging due to the potential for reaction at multiple sites on the heterocyclic rings. Regioselectivity is often difficult to control. Therefore, a more common and reliable strategy is to construct the biquinoline system from quinoline precursors that are already methylated at the desired position. For example, the Ullmann reaction, which involves the copper-promoted coupling of aryl halides, has been used to synthesize 6,6'-dimethyl-2,2'-dinitro-1,1'-biphenyl from 2-iodo-3-nitrotoluene, demonstrating a method for creating a 6,6'-dimethyl biaryl linkage. prepchem.com A similar strategy could be applied using appropriately substituted haloquinolines.
The design and synthesis of appropriately substituted quinoline precursors are critical for the successful construction of 2,3'-Biquinoline, 6,6'-dimethyl-. To obtain the target molecule, one would need a 6-methylquinoline (B44275) precursor activated for coupling at the 2-position and a second 6-methylquinoline precursor activated for coupling at the 3-position.
Several classic organic reactions can be used to synthesize 6-methylquinolines. The Friedländer synthesis, for example, can utilize 2-amino-5-methylacetophenone as a starting material to produce a 6-methyl-substituted quinoline ring. wikipedia.orgorganic-chemistry.orgnih.gov Similarly, the Hantzsch synthesis provides a route to dihydropyridines, which can be oxidized to pyridines and is adaptable for quinoline synthesis. researchgate.net The synthesis of key building blocks like 2,6-dimethylaniline (B139824) also provides a pathway to the necessary precursors for these annulation reactions. google.com
| Precursor Synthesis Method | Key Starting Materials | Product | Relevance |
|---|---|---|---|
| Friedländer Synthesis | 2-Amino-5-methylacetophenone and a carbonyl compound | 6-Methyl-substituted quinoline | Provides a direct route to one of the key building blocks. organic-chemistry.orgnih.gov |
| Hantzsch Dihydropyridine (B1217469) Synthesis | Ethyl acetoacetate, an aldehyde, and ammonia | Substituted dihydropyridine (can be adapted for quinolines) | A versatile method for building the core heterocyclic structure with desired substituents. researchgate.netorgsyn.org |
| Amination of Phenols | 2,6-Dimethylphenol and ammonia | 2,6-Dimethylaniline | Provides a key starting material for building a 6-methylquinoline ring. google.com |
Derivatization and Functionalization of 2,3'-Biquinoline Architectures
The inherent reactivity of the quinoline ring system allows for a variety of derivatization and functionalization reactions. These transformations are crucial for fine-tuning the electronic and steric properties of the 2,3'-biquinoline scaffold, enabling the development of molecules with specific characteristics for various applications. Key functionalization strategies include the introduction of halogen atoms, amine groups, the formation of N-oxides, and the development of chiral ligands.
Synthesis of Halogenated and Aminated Derivatives
The introduction of halogen and amino groups onto the biquinoline framework can significantly alter its chemical and physical properties.
Halogenation: The halogenation of quinoline derivatives can be achieved through various methods, often targeting specific positions on the ring. For instance, N-halosuccinimides (NCS, NBS, and NIS) are effective reagents for the C5-selective halogenation of quinolines under aqueous conditions. This metal-free approach offers a convenient and efficient pathway to introduce chlorine, bromine, or iodine atoms onto the quinoline core. Another metal-free protocol utilizes trihaloisocyanuric acid as an inexpensive and atom-economical halogen source for the C5-H halogenation of 8-substituted quinolines at room temperature. These methods, while demonstrated on simpler quinoline systems, provide a foundation for the potential halogenation of the 2,3'-Biquinoline, 6,6'-dimethyl- scaffold, likely at the C5 and C5' positions. A patent describes the synthesis of 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, showcasing methods for introducing halogens onto substituted quinoline rings. google.com
Amination: The synthesis of amino-substituted quinolines can be approached through several routes. One common method involves the reduction of a corresponding nitroquinoline derivative. For example, nitroquinolines can be readily reduced to aminoquinolines using reagents like stannous chloride (SnCl2) in acidic media. mdpi.com This method is tolerant of various functional groups and generally provides good yields. Another approach is the direct amination of quinolines. A general and efficient one-pot method for the 2-amination of pyridines and quinolines proceeds via their N-oxide intermediates, using p-toluenesulfonic anhydride (B1165640) (Ts2O) and tert-butylamine, followed by deprotection. researchgate.net Additionally, the synthesis of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes has been achieved through nucleophilic aromatic substitution on 2-chloroquinoline-3-carbaldehydes, demonstrating a pathway to introduce amino functionalities at the C2 position. thaiscience.info
| Transformation | Reagent(s) | Target Position(s) | Reference(s) |
| Halogenation | N-Halosuccinimides (NCS, NBS, NIS) | C5 | |
| Trihaloisocyanuric acid | C5 (on 8-substituted quinolines) | ||
| N-Chlorosuccinimide | Benzylic position | google.com | |
| Amination | Stannous Chloride (SnCl₂) | Reduction of nitro group | mdpi.com |
| Ts₂O, t-BuNH₂, TFA | C2 (from N-oxide) | researchgate.net | |
| Piperidine | C2 (nucleophilic substitution) | thaiscience.info |
Formation of N-Oxide Analogues
The oxidation of the nitrogen atom in the quinoline ring to form an N-oxide is a common transformation that can activate the ring for further functionalization and can also impart unique biological or catalytic properties. The N-oxidation of 2-substituted pyridines and quinolines can be effectively carried out using dimethyldioxirane (B1199080) (DMD). researchgate.net This reaction typically proceeds to give the corresponding N-oxides as the sole products in high yields. researchgate.net The kinetics of this reaction have been studied, revealing an electrophilic process. researchgate.net Pyridine-N-oxide itself can also act as an oxidant in certain high-temperature transformations. The formation of N-oxides is a key step in some amination procedures, where the N-oxide is activated for nucleophilic attack. researchgate.net The synthesis of (S)-3,3'-Dimethyl-2,2'-biquinoline N,N'-Dioxide has been reported, highlighting its use as a catalyst in asymmetric synthesis. acs.org
| Reagent | Substrate Scope | Key Features | Reference(s) |
| Dimethyldioxirane (DMD) | 2-Substituted pyridines and quinolines | High yields, sole product formation | researchgate.net |
| Various oxidizing agents | N-Hydroxyalkylguanidines | Release of nitric oxide | nih.gov |
Development of Chiral Biquinoline Ligands
Chiral biquinoline ligands are of significant interest in asymmetric catalysis due to their ability to form well-defined chiral environments around a metal center. The synthesis of such ligands often involves the coupling of pre-functionalized chiral quinoline units or the resolution of racemic biquinoline mixtures.
While a direct synthesis of chiral 2,3'-Biquinoline, 6,6'-dimethyl- ligands is not extensively documented, related structures provide insight into potential synthetic strategies. For instance, the synthesis of (S)-3,3'-Dimethyl-2,2'-biquinoline N,N'-Dioxide demonstrates the creation of a chiral biquinoline scaffold. acs.org The development of chiral ligands often relies on the introduction of chirality through stereoselective reactions or the use of chiral starting materials. The synthesis of chiral-at-metal rhodium complexes from achiral tripodal tetradentate ligands showcases an alternative approach where chirality is centered at the metal, induced by the ligand's geometry. nih.gov The synthesis of chiral β-arylamines, which are important pharmacophores, has been achieved via additive-free iridium-catalyzed direct asymmetric reductive amination using bulky and tunable phosphoramidite (B1245037) ligands, highlighting the importance of ligand design in achieving high enantioselectivity. rsc.org The development of chiral biquinoline ligands would likely follow similar principles, starting from chiral quinoline precursors or employing chiral auxiliaries to direct the stereochemical outcome of the coupling reaction.
Information Deficit on the Coordination Chemistry of 2,3'-Biquinoline, 6,6'-dimethyl-
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data to construct a detailed article on the coordination chemistry of the compound 2,3'-Biquinoline, 6,6'-dimethyl- as outlined in the user's request.
The provided structure necessitates in-depth research findings on topics including the specific influence of its methyl groups, its chelation versus bridging behavior, and its complexation with a wide array of transition metals, lanthanides, and uranyl centers, as well as the photophysical properties of these resulting complexes.
The performed searches did not yield dedicated studies on "2,3'-Biquinoline, 6,6'-dimethyl-". The available literature focuses on related but structurally distinct ligands, such as 2,2'-bipyridine (B1663995) derivatives (e.g., 6,6'-dimethyl-2,2'-bipyridine) and unsubstituted biquinolines. While general principles of coordination chemistry, including steric and electronic effects of substituents or different coordination modes, are broadly discussed for the wider class of polypyridine ligands, this information is not specific to the requested compound.
Due to the strict requirement to focus solely on "2,3'-Biquinoline, 6,6'-dimethyl-" and not introduce information from outside the explicit scope, it is not possible to generate the requested scientifically accurate and detailed article. The lack of specific research on this particular ligand prevents a factual fulfillment of the detailed outline provided.
Therefore, the article on the "Coordination Chemistry of 2,3'-Biquinoline, 6,6'-dimethyl- as a Ligand" cannot be generated at this time. Further experimental research and publication on this specific compound would be required to provide the necessary information.
Table of Mentioned Compounds
Coordination Chemistry of 2,3 Biquinoline, 6,6 Dimethyl As a Ligand
Photophysical Behavior of Metal-Biquinoline Complexes
Tuning of Luminescence Properties via Ligand Modification and Metal Center
Further research would be required to synthesize and characterize this ligand and its metal complexes to explore the topics outlined. Without such foundational research, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Catalytic Applications of 2,3 Biquinoline, 6,6 Dimethyl and Its Complexes
Asymmetric Catalysis Mediated by Chiral Biquinoline Ligands
Chiral ligands are fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nih.gov The inherent chirality of certain biquinoline derivatives, or the introduction of chiral centers, allows for their use in stereoselective reactions. The design of these ligands often focuses on creating a well-defined chiral pocket around the metal center to effectively control the approach of the substrate. nih.gov
While direct catalytic applications of chiral 2,3'-Biquinoline (B181939), 6,6'-dimethyl- are not extensively documented in the reviewed literature, the potential of related chiral biquinoline scaffolds is well-established. A notable example is the use of (S)-3,3'-Dimethyl-2,2'-biquinoline N,N'-dioxide, a derivative of a close isomer, as an efficient catalyst for the enantioselective addition of allyltrichlorosilanes to aldehydes. acs.org This reaction provides access to valuable chiral homoallylic alcohols.
The synthesis of the chiral catalyst involves the oxidation of 3,3′-dimethyl-2,2′-biquinoline, followed by resolution using a chiral binaphthol. thieme-connect.com This process yields enantiomerically pure N,N'-dioxide ligands that can effectively catalyze the asymmetric allylation.
The following table summarizes the results of the enantioselective allylation of various aldehydes using the (S)-3,3'-Dimethyl-2,2'-biquinoline N,N'-dioxide catalyst.
| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Benzaldehyde | 95 | 96 |
| 4-Chlorobenzaldehyde | 94 | 97 |
| 2-Naphthaldehyde | 92 | 95 |
| Cinnamaldehyde | 85 | 93 |
These findings underscore the potential of chiral biquinoline N,N'-dioxides in asymmetric synthesis. The strategic placement of methyl groups at the 3 and 3' positions is crucial for creating a chiral environment that leads to high enantioselectivity. Although this example features a 2,2'-biquinoline (B90511) scaffold, the principles of inducing asymmetry through sterically demanding chiral ligands can be extrapolated to the 2,3'-biquinoline framework.
Metal-Catalyzed Organic Synthesis
Complexes of 2,3'-Biquinoline, 6,6'-dimethyl- with various transition metals are anticipated to be active catalysts in a range of organic reactions. The nitrogen atoms of the quinoline (B57606) rings provide strong coordination sites for metal ions, while the dimethyl substituents can influence the catalyst's stability, solubility, and reactivity.
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org Palladium and nickel catalysts are frequently employed for these transformations, and the choice of ligand is critical for achieving high efficiency and selectivity. nih.gov While specific studies detailing the use of 2,3'-Biquinoline, 6,6'-dimethyl- as a ligand in cross-coupling reactions are not prominent in the surveyed literature, the structural characteristics of this ligand suggest its potential in this area. The presence of two distinct nitrogen coordination sites could allow for the formation of stable and active catalytic species. The steric bulk of the 6,6'-dimethyl groups could influence the reductive elimination step, potentially favoring the formation of specific products. For instance, studies on bipyridine-ligated nickel catalysts have shown that substituents at the 6 and 6'-positions significantly impact the properties and catalytic performance of the resulting complexes in cross-electrophile coupling reactions. nih.gov
Metal-catalyzed oxidation reactions are crucial for the introduction of oxygen-containing functional groups into organic molecules. Copper complexes, in particular, have been widely studied for their catalytic activity in various oxidation processes. nih.gov The use of quinoline-containing ligands can modulate the redox potential of the copper center and influence the reaction mechanism. For example, the oxidation of a cyclometalated palladium(II) dimer bearing a benzo[h]quinoline (B1196314) ligand has been investigated, highlighting the role of the quinoline moiety in stabilizing higher oxidation state metal intermediates. nih.gov Although direct applications of 2,3'-Biquinoline, 6,6'-dimethyl- in catalytic oxidation are not explicitly detailed, its ability to form stable complexes with metals like copper suggests its potential as a ligand in this context.
Photoredox Catalysis and Ligand Photodissociation Studies
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, allowing for the activation of organic molecules under mild conditions. princeton.edusigmaaldrich.com Ruthenium and iridium polypyridyl complexes are the most common photocatalysts, but there is a growing interest in developing catalysts based on more earth-abundant metals. ed.ac.uk The photophysical properties of these complexes, such as their absorption and emission wavelengths and excited-state lifetimes, are highly dependent on the nature of the ligands.
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for elucidating the molecular structure of 2,3'-Biquinoline (B181939), 6,6'-dimethyl- in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign the chemical shifts of all protons and carbons, providing unambiguous evidence for the connectivity of the atoms.
The ¹H NMR spectrum of 2,3'-Biquinoline, 6,6'-dimethyl- displays a series of signals corresponding to the aromatic protons and the methyl groups. The chemical shifts (δ) of these protons are influenced by their local electronic environment within the biquinoline framework. The aromatic protons typically resonate in the downfield region of the spectrum, a characteristic feature of protons attached to sp²-hybridized carbon atoms in a heteroaromatic system. The methyl protons, on the other hand, appear in the upfield region.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization state and the nature of the neighboring atoms. The quaternary carbons of the quinoline (B57606) rings and the carbons of the methyl groups can be readily identified.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Biquinoline and Related Structures
| Compound/Fragment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Quinoline | Aromatic Protons: ~7.3-8.9 | Aromatic Carbons: ~121-150 |
| 2-Phenylquinoline | Aromatic Protons: ~7.4-8.2 | Aromatic Carbons: ~119-157 |
| 2,3'-Bipyridine | Aromatic Protons: ~7.2-9.2 | Aromatic Carbons: ~120-155 |
Note: The exact chemical shifts for 2,3'-Biquinoline, 6,6'-dimethyl- will vary depending on the solvent and experimental conditions. The data presented here are for illustrative purposes based on related structures.
To overcome the complexities of one-dimensional spectra, particularly in assigning protons and carbons in structurally intricate molecules, advanced two-dimensional (2D) NMR techniques are utilized. wikipedia.org These experiments provide correlation maps that reveal connectivity between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. wikipedia.orgyoutube.com This is invaluable for tracing out the proton networks within each of the quinoline rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.orgyoutube.com This allows for the unambiguous assignment of carbon resonances based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. usask.cayoutube.com HMBC is particularly powerful for identifying the connectivity between different fragments of the molecule, such as the linkage between the two quinoline rings and the positions of the methyl groups.
Together, these 2D NMR methods provide a comprehensive and detailed picture of the molecular structure of 2,3'-Biquinoline, 6,6'-dimethyl- in solution.
Vibrational Spectroscopy (Infrared Spectroscopy)
Key vibrational modes include:
C-H stretching vibrations: Aromatic C-H stretches typically appear in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methyl groups are observed at slightly lower wavenumbers, generally between 2850 and 3000 cm⁻¹.
C=C and C=N stretching vibrations: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline rings give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.
C-H bending vibrations: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds produce characteristic absorptions in the fingerprint region (below 1500 cm⁻¹).
The unique pattern of these vibrational bands in the IR spectrum serves as a fingerprint for the identification of 2,3'-Biquinoline, 6,6'-dimethyl-. docbrown.info
Electronic Spectroscopy (UV-Vis Absorption and Luminescence Spectroscopy)
Electronic spectroscopy provides insights into the electronic structure and transitions within the molecule.
UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum of 2,3'-Biquinoline, 6,6'-dimethyl- in solution is characterized by intense absorption bands in the ultraviolet region. These absorptions are attributed to π → π* electronic transitions within the conjugated biquinoline system. The position and intensity of these bands are sensitive to the solvent polarity and the specific substitution pattern on the quinoline rings. The presence of the methyl groups can cause slight shifts in the absorption maxima compared to the unsubstituted parent compound.
Luminescence Spectroscopy: Upon excitation with UV light, some quinoline derivatives exhibit fluorescence or phosphorescence. The luminescence properties of 2,3'-Biquinoline, 6,6'-dimethyl- would depend on the efficiency of radiative decay from its excited states. The emission spectrum, if observed, would provide information about the energy of the lowest excited singlet or triplet state. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, can also be determined.
X-ray Diffraction Techniques
X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
To perform single-crystal X-ray diffraction, a high-quality single crystal of 2,3'-Biquinoline, 6,6'-dimethyl- is required. cam.ac.uk The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a series of spots of varying intensity, from which the electron density distribution within the crystal can be calculated.
This analysis yields a wealth of structural information, including:
Precise bond lengths and angles: The exact distances between all atoms and the angles between the chemical bonds can be determined with high precision.
Molecular conformation: The three-dimensional shape of the molecule in the solid state, including the dihedral angle between the two quinoline rings, is revealed.
Supramolecular assembly: The packing of the molecules in the crystal lattice is elucidated, showing any intermolecular interactions such as π-π stacking or C-H···π interactions that might be present.
This detailed structural information is invaluable for understanding the physical and chemical properties of 2,3'-Biquinoline, 6,6'-dimethyl- and for designing new materials with specific properties. mdpi.comresearchgate.net
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry serves as a critical analytical technique for the molecular identification and structural elucidation of "2,3'-Biquinoline, 6,6'-dimethyl-". This method provides essential information regarding the compound's molecular weight and the fragmentation patterns that arise from the ionization process, offering valuable insights into its molecular structure.
Electron ionization (EI) mass spectrometry is a commonly employed technique for the analysis of heterocyclic compounds like biquinolines. In this process, the sample is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M+•) and various fragment ions. The analysis of the mass-to-charge ratio (m/z) of these ions allows for the determination of the molecular formula and the deduction of the compound's structural features.
For "2,3'-Biquinoline, 6,6'-dimethyl-", the molecular formula is C₂₀H₁₆N₂. The exact molecular weight can be calculated, and the corresponding molecular ion peak would be expected at an m/z value corresponding to this mass.
The fragmentation of the molecular ion is a key aspect of mass spectrometric analysis. While no specific experimental mass spectrum for "2,3'-Biquinoline, 6,6'-dimethyl-" is publicly available in the searched literature, a plausible fragmentation pathway can be predicted based on the known behavior of quinoline and biquinoline derivatives. The fragmentation is likely to be initiated by the loss of a methyl group (CH₃•), resulting in a significant fragment ion at [M-15]⁺. Further fragmentation could involve the cleavage of the biquinoline system.
A hypothetical data table of the major expected ions in the mass spectrum of "2,3'-Biquinoline, 6,6'-dimethyl-" is presented below. This table is based on theoretical calculations and the fragmentation patterns observed for similar compounds.
Interactive Data Table: Predicted Mass Spectrometry Data for 2,3'-Biquinoline, 6,6'-dimethyl-
| m/z Value (Predicted) | Proposed Fragment Ion | Interpretation |
| 284 | [C₂₀H₁₆N₂]⁺• | Molecular Ion (M⁺•) |
| 269 | [C₁₉H₁₃N₂]⁺ | Loss of a methyl group ([M-CH₃]⁺) |
| 142 | [C₁₀H₈N]⁺ | Cleavage of the biquinoline bond, forming a methylquinoline radical cation |
It is important to note that this data is predictive. The actual experimental mass spectrum could show additional or different fragments depending on the specific ionization conditions and the instrument used. The relative abundance of these ions would also be a key piece of information for confirming the proposed fragmentation pathways.
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern chemistry, enabling the prediction of molecular properties from first principles.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. scirp.org By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it ideal for studying relatively large molecules. researchgate.netmdpi.com For 2,3'-Biquinoline (B181939), 6,6'-dimethyl-, DFT calculations would be employed to optimize its three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles.
A key output of DFT is the characterization of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. scirp.org A smaller gap generally implies higher reactivity. Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for chemical attack.
Table 1: Representative Data from DFT Calculations for a Biquinoline System (Note: The following data are illustrative examples of what DFT calculations would yield and are not based on published results for 2,3'-Biquinoline, 6,6'-dimethyl-.)
| Calculated Property | Representative Value | Significance |
| HOMO Energy | -6.2 eV | Energy of the outermost electron orbital; relates to ionization potential. |
| LUMO Energy | -1.8 eV | Energy of the lowest empty orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 4.4 eV | Indicates electronic excitability and chemical stability. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
The interaction of molecules with light is governed by their electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating these states and predicting photophysical properties. ua.esusc.edu.au By applying TD-DFT to 2,3'-Biquinoline, 6,6'-dimethyl-, one could predict its electronic absorption spectrum (UV-Vis). These calculations yield the excitation energies, which correspond to the wavelengths of light the molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption bands. scirp.orgpsu.edu
Furthermore, TD-DFT can be used to study the properties of the first excited singlet state (S1), providing insights into the molecule's fluorescence. rsc.org Calculations can predict the emission wavelength and the nature of the electronic transition, such as whether it involves intramolecular charge transfer (ICT). mdpi.com This information is crucial for designing molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs). ua.es
Table 2: Hypothetical Photophysical Data from TD-DFT Calculations (Note: These values are representative and not from specific literature on 2,3'-Biquinoline, 6,6'-dimethyl-.)
| Parameter | Predicted Value | Description |
| λmax (Absorption) | 350 nm | Wavelength of maximum light absorption. |
| Oscillator Strength (f) | 0.8 | Theoretical intensity of the main absorption peak. |
| λem (Emission) | 450 nm | Predicted wavelength of fluorescence. |
| S1-T1 Energy Gap | 0.6 eV | Energy difference between the lowest singlet and triplet excited states. |
Mechanistic Elucidation of Chemical Reactions
Computational chemistry is an indispensable tool for mapping the detailed pathways of chemical reactions.
Understanding a chemical reaction mechanism involves identifying all intermediates and the transition states that connect them. Computational methods can map the potential energy surface of a reaction, locating the structures of reactants, products, intermediates, and, most importantly, transition states. ucsb.edu A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. ucsb.eduyoutube.com
For a reaction involving 2,3'-Biquinoline, 6,6'-dimethyl-, DFT calculations could be used to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate. By mapping the entire reaction pathway, chemists can gain a deep understanding of the factors controlling the reaction. youtube.com
In many reactions, a molecule with multiple reactive sites can yield different products. Regioselectivity describes the preference for reaction at one site over another. Computational models can predict regioselectivity by comparing the activation energies of the transition states leading to the different possible products. arxiv.orgrsc.org The pathway with the lower activation energy will be favored, and the corresponding product will be the major one. nih.gov For 2,3'-Biquinoline, 6,6'-dimethyl-, theoretical calculations could predict, for instance, the most likely position for electrophilic aromatic substitution by analyzing the stability of the various possible carbocation intermediates. arxiv.org
Molecular Conformation and Dynamics Studies
The three-dimensional shape (conformation) of a molecule and its dynamic motions are crucial to its function. For 2,3'-Biquinoline, 6,6'-dimethyl-, rotation around the single bond connecting the two quinoline (B57606) units can lead to different spatial arrangements (conformers). Computational potential energy surface scans can identify the stable conformers and the energy barriers to rotation between them.
Gas electron diffraction, in combination with theoretical calculations, is a powerful technique for determining the gas-phase structures of molecules with multiple conformers. nih.gov While no such study has been reported for 2,3'-Biquinoline, 6,6'-dimethyl-, this approach could be used to determine its equilibrium geometry and conformational preferences. Molecular dynamics (MD) simulations could also be employed to study the dynamic behavior of the molecule over time, providing a more complete picture of its conformational flexibility.
Conformational Analysis and Isomerism (e.g., cis/trans)
The structure of 2,3'-Biquinoline, 6,6'-dimethyl- features a single bond connecting the 2-position of one quinoline ring to the 3'-position of another. This linkage is the primary axis of conformational flexibility. Rotation around this C-C single bond gives rise to different spatial arrangements of the two quinoline moieties, known as conformers.
Due to the unsymmetrical substitution pattern of the biquinoline system and the presence of methyl groups at the 6 and 6' positions, the molecule lacks a high degree of symmetry. The key dihedral angle to consider is that between the planes of the two quinoline rings.
Cis/Trans Isomerism Analogy:
While classical cis/trans isomerism is typically associated with restricted rotation around a double bond, a similar concept can be applied to the rotational conformers of biaryl systems like 2,3'-Biquinoline, 6,6'-dimethyl-. wikipedia.orgnih.govpearson.comyoutube.com We can define two principal conformations based on the relative orientation of the nitrogen atoms in the two quinoline rings:
Syn-periplanar (or cis-like): In this conformation, the nitrogen atoms of both quinoline rings are oriented on the same side with respect to the central C-C bond. This arrangement would likely experience significant steric hindrance between the hydrogen atom at the 8'-position of one ring and the lone pair or hydrogen at the 8-position of the other, as well as potential electronic repulsion between the nitrogen lone pairs.
Anti-periplanar (or trans-like): Here, the nitrogen atoms are on opposite sides of the central C-C bond. This conformation is generally expected to be more stable as it minimizes steric clashes and electrostatic repulsion between the heterocyclic nitrogen atoms.
The presence of the 6,6'-dimethyl groups will further influence the conformational preferences by introducing additional steric bulk, potentially leading to a more twisted ground state geometry to alleviate these interactions.
Rotational Barriers and Energetic Minima
The rotation around the central C(2)-C(3') bond is not entirely free. It is hindered by an energy barrier that must be overcome for the molecule to transition between different conformations. The magnitude of this rotational barrier is determined by a combination of steric and electronic factors.
Theoretical Postulates on Rotational Barriers:
Energetic Minima: The most stable conformations, or energetic minima, are expected to be non-planar, with the quinoline rings twisted relative to each other to minimize steric repulsion. comporgchem.com The anti-periplanar (trans-like) arrangement is predicted to be the global energetic minimum due to reduced steric and electronic repulsion.
Transition States: The highest energy points on the rotational coordinate would correspond to the planar or near-planar conformations. The syn-periplanar (cis-like) conformation, where the nitrogen atoms and surrounding hydrogens are in close proximity, is expected to represent a significant energy maximum and thus be a transition state for rotation. Another potential transition state could be the fully planar anti-periplanar conformation, although likely lower in energy than the syn-planar state.
Data from Analogous Systems:
Studies on similar biaryl systems and substituted quinolines provide insights into the expected energetic landscape. For instance, computational studies on para-substituted anilines and phenols have shown that substituents can significantly influence rotational barriers. researchgate.netugm.ac.id Similarly, research on the conformational analysis of tetrahydroquinoline reveals the existence of multiple stable conformers separated by low energy barriers. nih.govresearchgate.net While not directly transferable, these studies underscore the complexity of the potential energy surface for molecules containing quinoline rings.
Interactions with Biomolecular Systems and Mechanistic Probes
Ligand-Biomacromolecule Interaction Studies
Coordination and Intercalation with DNA and Nucleic Acids
There is no specific experimental data available that describes the coordination or intercalation of 2,3'-Biquinoline (B181939), 6,6'-dimethyl- with DNA or other nucleic acids. While related compounds, such as certain indoloquinolines, have been identified as DNA intercalators, similar studies have not been published for 2,3'-Biquinoline, 6,6'-dimethyl-.
π-Stacking Interactions with Biological Macromolecules
Scientific literature does not currently contain specific studies detailing the π-stacking interactions between 2,3'-Biquinoline, 6,6'-dimethyl- and biological macromolecules. The aromatic nature of the biquinoline core suggests the potential for such interactions with the aromatic residues of amino acids in proteins or the bases in nucleic acids, but this has not been experimentally verified for this particular compound.
Enzyme Modulation and Biochemical Pathway Probes
There is a lack of published research on the effects of 2,3'-Biquinoline, 6,6'-dimethyl- as a modulator of enzyme activity or its use as a probe in the study of biochemical pathways. While the broader class of quinoline (B57606) derivatives has been explored for various enzyme inhibitory activities, these findings cannot be directly attributed to the specific 6,6'-dimethyl- substituted 2,3'-biquinoline.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 6,6'-dimethyl-2,3'-biquinoline, and how can reaction conditions be optimized?
- The synthesis typically involves coupling reactions of substituted quinoline precursors. For example, transition-metal-catalyzed cross-coupling (e.g., Suzuki or Ullmann coupling) can link quinoline units at specific positions. Optimization may include adjusting catalysts (e.g., Pd-based systems), solvent polarity, and temperature to enhance yield and regioselectivity . Pre-functionalization of the quinoline rings with methyl groups prior to coupling can reduce steric hindrance and improve efficiency.
Q. Which spectroscopic and analytical techniques are most effective for characterizing 6,6'-dimethyl-2,3'-biquinoline?
- Key techniques include:
- NMR spectroscopy : and NMR to confirm methyl group positions and aromatic proton environments.
- Mass spectrometry (HRMS) : For molecular weight validation and isotopic pattern analysis.
- X-ray crystallography : To resolve steric effects of the 6,6'-methyl groups and confirm molecular geometry .
- UV-Vis and fluorescence spectroscopy : To study electronic transitions and π-conjugation effects .
Q. How does the methyl substitution at the 6,6' positions influence the compound’s solubility and stability?
- The methyl groups enhance hydrophobicity, reducing solubility in polar solvents (e.g., water) but improving compatibility with organic solvents (e.g., DCM, THF). Steric protection from the methyl groups can also increase thermal stability and resistance to oxidative degradation, as observed in analogous bipyridine systems .
Advanced Research Questions
Q. What computational methods are suitable for analyzing the electronic structure and molecular orbitals of 6,6'-dimethyl-2,3'-biquinoline?
- Density Functional Theory (DFT) : The PBE0 hybrid functional is recommended for balanced accuracy in predicting geometries, frontier orbitals (HOMO-LUMO gaps), and excitation energies .
- Wavefunction analysis tools (e.g., Multiwfn) : Use topology analysis to map electron density, electrostatic potential surfaces, and bond order trends. This helps quantify steric and electronic effects of methyl groups on conjugation .
- Time-Dependent DFT (TD-DFT) : To model UV-Vis absorption spectra and correlate with experimental data .
Q. How can 6,6'-dimethyl-2,3'-biquinoline be applied in designing luminescent metal complexes?
- The compound’s rigid, π-conjugated backbone and methyl-induced steric tuning make it a promising ligand for transition metals (e.g., Ru, Ir). For example, Ru(II) complexes with methylated bipyridine analogs exhibit enhanced (metal-to-ligand charge transfer) emission due to reduced non-radiative decay. Similar strategies can be applied to biquinoline systems for optoelectronic materials or sensors .
Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions?
- Cross-validation : Compare results from multiple DFT functionals (e.g., PBE0 vs. B3LYP) and basis sets to identify systematic errors.
- Solvent effects : Include implicit solvent models (e.g., COSMO) in simulations to better match experimental UV-Vis spectra conducted in solution.
- Vibrational analysis : Use IR/Raman spectroscopy to validate computed vibrational modes and refine force field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
